molecular formula C18H13NOS2 B5878471 N-(4-methylphenyl)thieno[3,2-b][1]benzothiole-2-carboxamide

N-(4-methylphenyl)thieno[3,2-b][1]benzothiole-2-carboxamide

Cat. No.: B5878471
M. Wt: 323.4 g/mol
InChI Key: ZGFRPJOZAVNEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)thieno3,2-bbenzothiole-2-carboxamide is a heterocyclic compound that belongs to the class of thienobenzothiophene derivatives. This compound is characterized by its unique structure, which includes a thieno3,2-bbenzothiole core and a carboxamide group attached to a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)thieno3,2-bbenzothiole-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of N-(4-methylphenyl)thieno3,2-bbenzothiole-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and solvents, as well as controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the thieno3,2-bbenzothiole core are replaced by other groups.
Common Reagents and Conditions::
  • Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
  • Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
  • Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products Formed::
  • Oxidation: Oxidized derivatives of the thieno3,2-bbenzothiole core.
  • Reduction: Reduced derivatives with altered functional groups.
  • Substitution: Substituted derivatives with new functional groups attached to the aromatic ring or the thieno3,2-bbenzothiole core.

Scientific Research Applications

Chemistry: N-(4-methylphenyl)thieno3,2-bbenzothiole-2-carboxamide is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials with specific electronic and optical properties .

Biology and Medicine: Its structural features may allow it to interact with biological targets, making it a candidate for the development of therapeutic agents .

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its properties make it suitable for use in electronic devices .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)thieno3,2-bbenzothiole-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Properties

IUPAC Name

N-(4-methylphenyl)thieno[3,2-b][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NOS2/c1-11-6-8-12(9-7-11)19-18(20)16-10-15-17(22-16)13-4-2-3-5-14(13)21-15/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFRPJOZAVNEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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